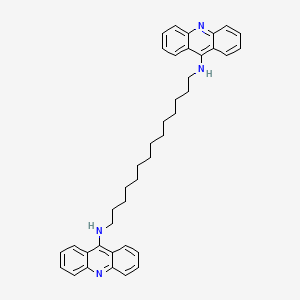
N,N'-Bis(9-acridinyl)-1,14-tetradecanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine is a compound that belongs to the class of acridine derivatives Acridine and its derivatives are well-known for their ability to bind to DNA and RNA, making them of significant interest in biochemical and medicinal research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine typically involves the reaction of 9-acridinyl derivatives with a diamine. One common method involves the monocyanoethylation of 4-methoxybenzylamine followed by treatment with 4-chlorobutyronitrile to give a dinitrile. Subsequent in situ reduction with lithium aluminium hydride yields the corresponding diamine . The diamine then reacts smoothly with 9-methoxyacridine to form the bis(9-acridinyl) compound .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acridine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminium hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine N-oxides, while reduction can produce various reduced forms of the acridine derivatives.
Aplicaciones Científicas De Investigación
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine has several scientific research applications:
Chemistry: Used as a DNA intercalating agent in studies of DNA structure and function.
Biology: Employed in research on DNA-binding proteins and nucleic acid interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of new materials and chemical processes involving DNA-binding compounds
Mecanismo De Acción
The primary mechanism of action of N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine involves intercalation into DNA. The acridine moieties insert between adjacent base pairs in the DNA duplex, stabilizing the structure through van der Waals forces and ionic interactions with the phosphate backbone . This intercalation can disrupt DNA replication and transcription, leading to cell death, which is particularly useful in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(3-propoxy-9-acridinyl)-1,6-hexanediamine: Another acridine derivative with similar DNA intercalating properties.
N,N’-Bis[7-(9-acridinylamino)heptyl]pentanediamide: A compound with a similar structure but different spacer length and functional groups.
Uniqueness
N,N’-Bis(9-acridinyl)-1,14-tetradecanediamine is unique due to its specific spacer length and the presence of two acridine moieties, which enhance its DNA-binding affinity and specificity. This makes it particularly effective in applications requiring strong and selective DNA intercalation.
Propiedades
Número CAS |
63283-20-5 |
|---|---|
Fórmula molecular |
C40H46N4 |
Peso molecular |
582.8 g/mol |
Nombre IUPAC |
N,N'-di(acridin-9-yl)tetradecane-1,14-diamine |
InChI |
InChI=1S/C40H46N4/c1(3-5-7-9-19-29-41-39-31-21-11-15-25-35(31)43-36-26-16-12-22-32(36)39)2-4-6-8-10-20-30-42-40-33-23-13-17-27-37(33)44-38-28-18-14-24-34(38)40/h11-18,21-28H,1-10,19-20,29-30H2,(H,41,43)(H,42,44) |
Clave InChI |
QOYFRPOFXWKTBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCCCCCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)

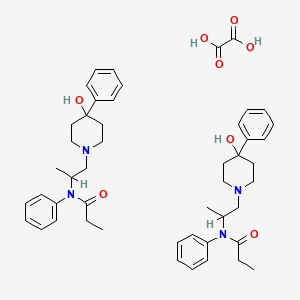

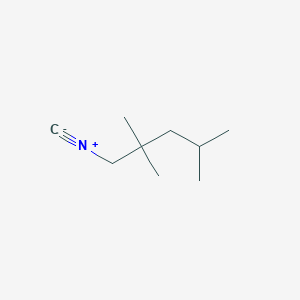

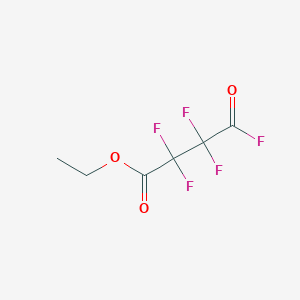
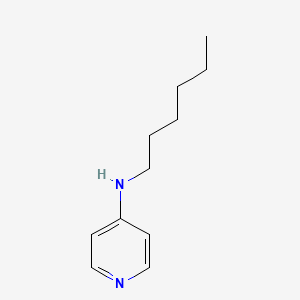

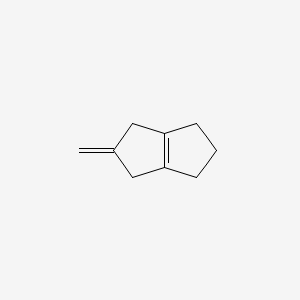
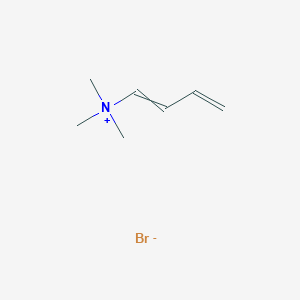

![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
